Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Chemical Cyclization and Synthesis : Research by Ukrainets et al. (2014) focused on the cyclization reactions involving methyl benzoate derivatives, highlighting their utility in synthesizing complex chemical structures, such as 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, under various base conditions Chemistry of Heterocyclic Compounds.
Catalysis and Reduction : King and Strojny (1982) examined the reduction of methyl benzoate on a Y2O3 catalyst, demonstrating its transformation into benzaldehyde through surface-mediated processes, which is critical for understanding catalytic mechanisms in organic synthesis Journal of Catalysis.
Materials Science and Engineering
Corrosion Inhibition : Arrousse et al. (2021) conducted a theoretical and experimental study on methyl benzoate derivatives as corrosion inhibitors for mild steel in acidic media. Their work underscores the potential of these compounds in developing protective coatings and treatments for metals Surface Engineering and Applied Electrochemistry.
Photophysical Properties
Luminescence and Proton Transfer : Kim et al. (2021) synthesized derivatives of methyl benzoate and investigated their photophysical properties, revealing significant insights into their luminescence and excited-state behaviors. This research contributes to the development of materials with specific optical properties Journal of Luminescence.
Biological Applications
Antimicrobial and Molluscicidal Activity : Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, demonstrating significant antimicrobial and molluscicidal activities. These findings suggest potential applications in developing natural pesticides and antimicrobial agents Planta medica.
Properties
IUPAC Name |
methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBLWOABFXTUQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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